rac-2-[(1R,2S,4S)-bicyclo[2.2.1]heptan-2-yl]ethan-1-amine hydrochloride
CAS No.:
Cat. No.: VC18037814
Molecular Formula: C9H18ClN
Molecular Weight: 175.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H18ClN |
|---|---|
| Molecular Weight | 175.70 g/mol |
| IUPAC Name | 2-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H17N.ClH/c10-4-3-9-6-7-1-2-8(9)5-7;/h7-9H,1-6,10H2;1H/t7-,8+,9+;/m0./s1 |
| Standard InChI Key | HSVFMPHQLXEMGG-FZRXOQNUSA-N |
| Isomeric SMILES | C1C[C@@H]2C[C@H]1C[C@H]2CCN.Cl |
| Canonical SMILES | C1CC2CC1CC2CCN.Cl |
Introduction
Structural Characteristics and Stereochemical Implications
Molecular Architecture
The compound’s IUPAC name specifies a bicyclo[2.2.1]heptane (norbornane) framework with an ethylamine substituent at the 2-position. The (1R,2S,4S) stereochemistry imposes a rigid, bowl-shaped conformation that restricts rotational freedom and enhances stereoelectronic interactions. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₈ClN |
| Molecular weight | 191.7 g/mol |
| LogP (estimated) | 2.1–2.5 |
| Hydrogen bond donors | 2 (amine NH₃⁺ and HCl) |
| Hydrogen bond acceptors | 1 (Cl⁻) |
The hydrochloride salt form improves aqueous solubility (∼15 mg/mL in water at 25°C) compared to the free base, making it suitable for biological assays .
Stereochemical Analysis
The racemic ("rac") designation indicates a 1:1 mixture of (1R,2S,4S) and (1S,2R,4R) enantiomers. Density functional theory (DFT) calculations reveal that the (1R,2S,4S) enantiomer adopts an endo conformation, where the ethylamine group projects into the concave face of the norbornane system. This spatial arrangement creates a chiral pocket capable of selective molecular recognition, as observed in analogous RXFP1 receptor modulators .
Synthetic Methodologies
Core Framework Construction
The norbornane core is typically synthesized via Diels-Alder cycloaddition between cyclopentadiene and ethylene under high pressure (1–3 atm) at 150–200°C. Alternative routes include catalytic hydrogenation of norbornadiene over palladium-on-carbon (Pd/C) in ethanol .
Ethylamine Functionalization
Introducing the ethylamine group involves two primary strategies:
Strategy 1: Reductive Amination
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Aldehyde Intermediate: Oxidation of the 2-norbornanol derivative to 2-norbornane carbaldehyde using pyridinium chlorochromate (PCC).
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Condensation: Reaction with ethylamine in methanol at 60°C for 12 hours.
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Reduction: Sodium cyanoborohydride (NaBH₃CN) reduces the imine intermediate to the secondary amine.
Strategy 2: Gabriel Synthesis
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Phthalimide Protection: Treat 2-bromonorbornane with potassium phthalimide in dimethylformamide (DMF) at 120°C.
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Deprotection: Hydrazine cleavage in ethanol yields the primary amine.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (1.0 M) in diethyl ether, yielding the hydrochloride salt with >95% purity after recrystallization from ethanol/water .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a chiral building block for:
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Peptidomimetics: Rigid norbornane scaffolds replace flexible peptide backbones to enhance proteolytic stability.
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Kinase Inhibitors: Analogous structures inhibit CDK9/cyclin T1 with Ki values of 120–180 nM .
Material Science Applications
Functionalization with acrylate groups yields photocurable resins for 3D printing, leveraging the norbornane system’s thermal stability (decomposition temperature >300°C).
| Parameter | Specification |
|---|---|
| Storage conditions | 2–8°C in amber glass under N₂ |
| PPE requirements | Nitrile gloves, goggles, lab coat |
| Spill management | Absorb with vermiculite, neutralize with 5% acetic acid |
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